2-Methyl-2-(2-methylphenyl)oxirane
Description
2-Methyl-2-(2-methylphenyl)oxirane is a disubstituted epoxide featuring a methyl group and a 2-methylphenyl (ortho-tolyl) substituent on the oxirane ring. Epoxides like this are critical intermediates in organic synthesis, particularly in pharmaceuticals and materials science, due to their reactivity in ring-opening reactions .
Properties
CAS No. |
42432-35-9 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 |
IUPAC Name |
2-methyl-2-(2-methylphenyl)oxirane |
InChI |
InChI=1S/C10H12O/c1-8-5-3-4-6-9(8)10(2)7-11-10/h3-6H,7H2,1-2H3 |
InChI Key |
GHSOOKMOCSBFRI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2(CO2)C |
Canonical SMILES |
CC1=CC=CC=C1C2(CO2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Steric Effects
2-Methyl-2-phenyloxirane (CAS 2085-88-3):
This compound lacks the ortho-methyl group on the phenyl ring. The absence of steric hindrance at the ortho position allows for easier functionalization compared to 2-methyl-2-(2-methylphenyl)oxirane. For example, sulfonylation or nucleophilic ring-opening reactions may proceed with higher regioselectivity in less hindered analogs .- 2-Methyl-2-(4-methylphenyl)oxirane (CAS 42432-27-9): The para-methyl substituent reduces steric strain compared to the ortho isomer. This positional difference can influence crystallinity and melting points, as seen in analogs like 2-(4-methoxyphenyl)-3-methyloxirane (melting point: 438 K), which forms stable monoclinic crystals .
Strain Energy and Thermodynamic Stability
Epoxide ring strain, a key driver of reactivity, varies with substituent bulk and electronic effects. For example:
- Oxirane (unsubstituted) has a strain energy of ~114 kJ/mol .
- 2-Methyl-2-phenyloxirane exhibits reduced strain due to substituent conjugation, whereas ortho-substituted derivatives like this compound likely have higher strain due to steric clash between the methyl groups. This increased strain may enhance susceptibility to ring-opening reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
